N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide
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Overview
Description
N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide is a synthetic organic compound that features a cyanobutyl group, a pyridinylmethyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide typically involves a multi-step process:
Formation of the cyanobutyl group: This can be achieved through the reaction of butylamine with cyanogen bromide under basic conditions.
Introduction of the pyridinylmethyl group: This step involves the alkylation of pyridine with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Formation of the sulfanylacetamide moiety: This can be synthesized by reacting chloroacetamide with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridinylmethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridinylmethyl derivatives.
Scientific Research Applications
N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: This compound also features a cyano group and has applications in insecticidal activities.
Pyridinium salts: These compounds share the pyridine moiety and have diverse applications in organic synthesis and medicinal chemistry.
Uniqueness
N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-(1-cyanobutyl)-2-(pyridin-4-ylmethylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-2-3-12(8-14)16-13(17)10-18-9-11-4-6-15-7-5-11/h4-7,12H,2-3,9-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPNFMQNUVCOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CSCC1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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